molecular formula C22H21N3O4S B2589206 methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886953-03-3

methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2589206
CAS No.: 886953-03-3
M. Wt: 423.49
InChI Key: VCDBEAWTAVHQFC-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Biological Activity

Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the naphthalenyl group and carbamoyl moiety may contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thienopyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cancer cell signaling pathways.
    • Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Antimicrobial Properties

Methyl 3-carbamoyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.

  • Case Study :
    • A study demonstrated that similar thienopyridine compounds exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Neuroprotective Effects

Emerging evidence suggests that compounds in this class may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways.

  • Research Findings :
    • In vitro studies have shown that related compounds can reduce neuronal apoptosis induced by neurotoxic agents.
    • Animal models have indicated improvements in cognitive function following treatment with thienopyridine derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
Naphthalenyl groupEnhances binding affinity to target proteins
Carbamoyl moietyIncreases solubility and bioavailability
Thienopyridine coreEssential for anticancer activity

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and metabolic stability. Toxicity studies are necessary to ensure safety profiles before clinical application.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-29-22(28)25-10-9-16-17(12-25)30-21(19(16)20(23)27)24-18(26)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-8H,9-12H2,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBEAWTAVHQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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